Ethyl 5-(benzyloxy)-6-chloronicotinate
Overview
Description
Ethyl 5-(benzyloxy)-6-chloronicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a chlorine atom attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzyloxy)-6-chloronicotinate typically involves the esterification of 5-(benzyloxy)-6-chloronicotinic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzyloxy)-6-chloronicotinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group on the nicotinic acid core can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, amine derivatives, and various substituted nicotinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(benzyloxy)-6-chloronicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyloxy)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chlorine atom may influence its electronic properties and reactivity. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 5-(benzyloxy)-6-chloronicotinate can be compared with other nicotinic acid derivatives, such as:
Ethyl nicotinate: Lacks the benzyloxy and chlorine substituents, resulting in different chemical and biological properties.
5-(Benzyloxy)nicotinic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
6-Chloronicotinic acid: Lacks the benzyloxy and ethyl ester groups, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the individual components.
Properties
IUPAC Name |
ethyl 6-chloro-5-phenylmethoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-2-19-15(18)12-8-13(14(16)17-9-12)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABCBJDGYOCBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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